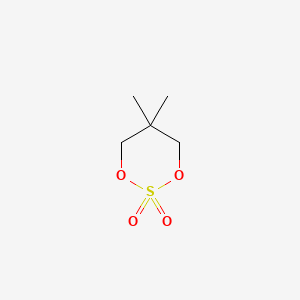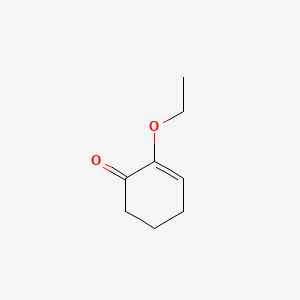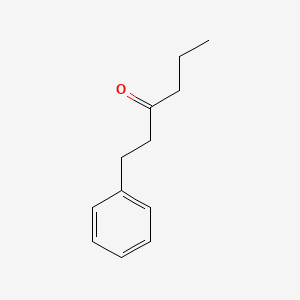
4-Clorofenil cloroformiato
Descripción general
Descripción
4-Chlorophenyl chloroformate is a chemical compound with the formula C7H4Cl2O2 . It is used as a coupling agent in the synthesis of ureas, carbamates, and carbonates .
Synthesis Analysis
In the synthesis of polyanionic cellulose carbamates, 4-Chlorophenyl chloroformate was found to readily react with C6-OH of the model cellulose derivative . This reaction was part of a larger process involving the aminolysis of cellulose carbonate half-esters in an ionic liquid/DMF medium .Molecular Structure Analysis
The molecular structure of 4-Chlorophenyl chloroformate consists of 7 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The molecular weight is 191.011 .Chemical Reactions Analysis
4-Chlorophenyl chloroformate is used in the preparation of N-hydroxy-N-methylcarbamate 4-chlorophenyl ester . It is also used as a reagent that enables the covalent coupling of a peptide onto a macromer .Physical And Chemical Properties Analysis
4-Chlorophenyl chloroformate is a liquid with a density of 1.365 g/mL at 25 °C . It has a boiling point of 100-102 °C/12 mmHg . The refractive index is 1.533 .Aplicaciones Científicas De Investigación
Síntesis de Carbamatos de Celulosa Polianiónicos
El 4-Clorofenil cloroformiato se utiliza en la síntesis de carbamatos de celulosa polianiónicos . Este proceso implica la aminólisis homogénea de los medioésteres de carbonato de celulosa en un medio de líquido iónico/DMF . El derivado intermedio de carbonato de 4-clorofenilo con el DS más alto (1.05) se utilizó entonces para evaluar diferentes vías de aminólisis .
Preparación del Éster 4-Clorofenilo de N-Hidroxi-N-Metilcarbamato
El this compound se utiliza en la preparación del éster 4-clorofenilo de N-hidroxi-N-metilcarbamato . Este compuesto tiene posibles aplicaciones en diversos campos de investigación.
Intermediario Químico
El this compound se utiliza ampliamente como intermediario químico . Se puede utilizar en la síntesis de una variedad de otros compuestos, contribuyendo a diversas áreas de la investigación científica.
Bloques de Construcción Orgánicos
El this compound se considera un bloque de construcción orgánico . Se puede utilizar en la síntesis de diversos compuestos orgánicos, desempeñando un papel crucial en la investigación de química orgánica.
Estudios de Reactividad
Se puede estudiar la reactividad del this compound con diferentes compuestos . Por ejemplo, se ha encontrado que reacciona fácilmente con el C6-OH del derivado modelo de celulosa .
Estudios del Sistema de Disolventes
El uso del this compound puede contribuir a estudios sobre sistemas de disolventes . Por ejemplo, se ha utilizado en investigaciones que exploran el sistema de disolventes binario DMF/[EMIM]OAc (1:1, v/v), que se ha demostrado que es un medio prometedor para la aminólisis homogénea rápida y eficiente .
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Chlorophenyl chloroformate is a chemical compound used in the preparation of N-hydroxy-N-methylcarbamate 4-chlorophenyl ester Chloroformates in general are known to react with amines, alcohols, and phenols, forming carbamates, esters, and carbonates respectively .
Mode of Action
The mode of action of 4-Chlorophenyl chloroformate involves the formation of a carbamate. This occurs when the chloroformate reacts with an amine group, leading to the release of a chloride ion and the formation of a carbamate . This reaction is typically facilitated by a base, which acts as a catalyst.
Pharmacokinetics
The compound is known to be a liquid at room temperature with a boiling point of 100-102 °c/12 mmhg . Its density is 1.365 g/mL at 25 °C , suggesting that it is relatively dense compared to many biological fluids. These properties could influence its bioavailability and distribution within the body.
Action Environment
The action of 4-Chlorophenyl chloroformate can be influenced by environmental factors such as temperature and pH. For instance, the compound should be kept away from water or moist air and stored at a temperature of 2-8°C . These conditions suggest that the compound’s stability and efficacy could be compromised in a humid environment or at temperatures outside this range.
Propiedades
IUPAC Name |
(4-chlorophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWGPCLTVXMMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227716 | |
| Record name | 4-Chlorophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7693-45-0 | |
| Record name | 4-Chlorophenyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl) carbonochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-chlorophenyl chloroformate in carbohydrate chemistry?
A1: 4-Chlorophenyl chloroformate is a versatile reagent used to introduce a carbamate functional group to molecules, particularly in carbohydrate chemistry [, ]. For example, it reacts with the C6-OH group of cellulose derivatives to form cellulose carbonate half-esters, which can then be further modified via aminolysis []. This approach allows the synthesis of polyanionic cellulose carbamates, potentially useful as chiral cation exchangers in HPLC [].
Q2: Why is 4-chlorophenyl chloroformate preferred over other chloroformates in certain reactions?
A2: While other chloroformates like phenyl chloroformate can also react with cellulose derivatives, the choice of 4-chlorophenyl chloroformate might be driven by its reactivity and the stability of the resulting intermediate. Research shows that 4-nitrophenyl chloroformate, for example, does not readily react with the C6-OH group of certain cellulose derivatives []. Additionally, 4-chlorophenyl carbamate glycosides, formed as intermediates in ureido glycoside synthesis, exhibit good stability at room temperature and possess a long shelf life, making them convenient for synthetic applications [].
Q3: How does the use of 4-chlorophenyl chloroformate simplify the synthesis of substituted ureido glycosides?
A3: Traditionally, the synthesis of substituted ureido glycosides involved using 1-isocyanato glycosides, which are often unstable and require careful handling. The introduction of 4-chlorophenyl chloroformate provides a more convenient and stereospecific approach []. Azido glycosides are first reduced to amines and subsequently reacted with 4-chlorophenyl chloroformate to yield stable 4-chlorophenyl carbamate glycosides. These intermediates can be stored at room temperature and readily generate the reactive 1-isocyanato glycosides in situ under mild basic conditions, allowing for a controlled reaction with amines to produce the desired substituted ureido glycosides [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




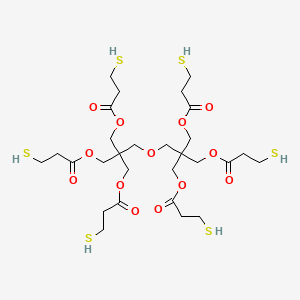
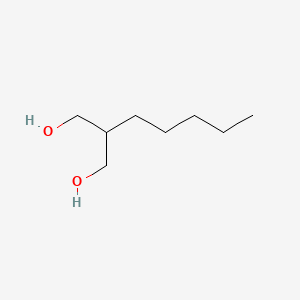
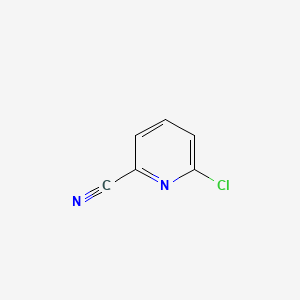
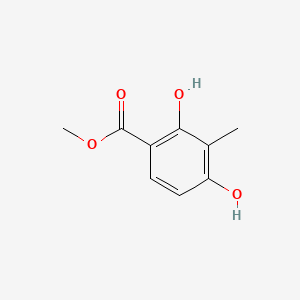

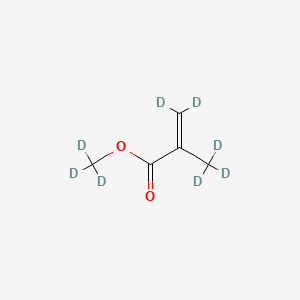

![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)

